[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine is an organic compound that features a fluorinated phenyl group and a pyridine ring connected by an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 2-(pyridin-2-yl)ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluorobenzyl chloride is added dropwise to a solution of 2-(pyridin-2-yl)ethylamine in an appropriate solvent like ethanol or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl or pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Research: It is used in the study of biological pathways and interactions due to its ability to bind to specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of [(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl group and pyridine ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(4-Chlorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
- [(4-Bromophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
- [(4-Methylphenyl)methyl][2-(pyridin-2-yl)ethyl]amine
Uniqueness
[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-pyridin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c15-13-6-4-12(5-7-13)11-16-10-8-14-3-1-2-9-17-14/h1-7,9,16H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKLQODJCBDRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.